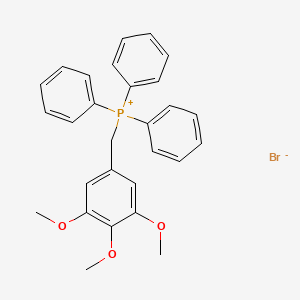

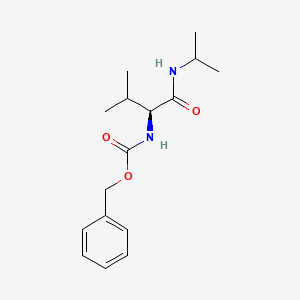

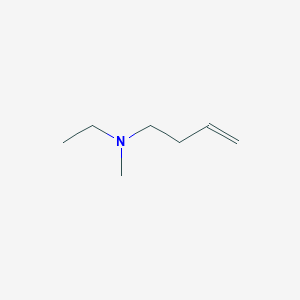

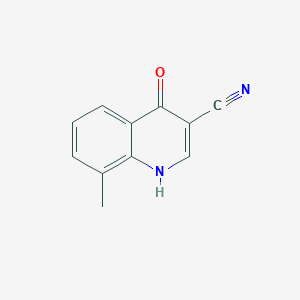

![molecular formula C6H5N3O B3054672 1H-吡唑并[3,4-b]吡啶-6-醇 CAS No. 61514-61-2](/img/structure/B3054672.png)

1H-吡唑并[3,4-b]吡啶-6-醇

描述

1H-Pyrazolo[3,4-b]pyridin-6-ol is a type of heterocyclic compound . It is a part of the pyrazolopyridine family, which is known for its close resemblance to the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-6-ol involves various strategies and approaches . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-6-ol is complex and presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridin-6-ol are diverse and depend on the synthetic strategies used . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]pyridin-6-ol can vary depending on its specific molecular structure . For instance, 1,4-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol has an average mass of 239.273 Da .科学研究应用

合成和生物医学应用

1H-吡唑并[3,4-b]吡啶(包括 1H-吡唑并[3,4-b]吡啶-6-醇)由于其两种可能的互变异构体形式:1H-和 2H-异构体而具有重要意义。它们一直是广泛研究的主题,已描述了超过 300,000 种化合物,并包含在超过 5500 篇参考文献中,其中包括 2400 项专利。这些化合物以取代基的多样性而著称,并且由预先形成的吡唑或吡啶合成。它们的生物医学应用特别值得注意,表明它们在药物化学领域的重要性 (Donaire-Arias 等,2022)。

药物化学中的潜力

一项计算研究将与 1H-吡唑并[3,4-b]吡啶-6-醇密切相关的 1H-吡唑并[3,4-c]吡啶-5-醇确定为一种未知的杂芳环系统,在药物化学中具有重要的潜在价值。这导致了稳健且简洁的合成方案的开发,从而能够以多克规模获得这些支架 (Júnior 等,2016)。

结构研究

已经合成了新的 6-(吡唑-1-基)吡唑并[3,4-b]吡啶-3-醇化合物,并通过 X 射线衍射详细研究了它们的结构。此类结构研究对于了解这些化合物的化学和物理性质及其潜在应用至关重要 (Wu 等,2012)。

抗利什曼原虫活性

1H-吡唑并[3,4-b]吡啶磷酰胺酸酯已被合成并评估了对亚马逊利什曼原虫的抗利什曼原虫活性。这些研究对热带医学和药物开发领域具有重要意义 (Medeiros 等,2017)。

细胞周期蛋白依赖性激酶抑制剂

1H-吡唑并[3,4-b]吡啶衍生物已被证明是 CDK1/CDK2 的有效抑制剂,可作为细胞毒性剂,具有阻断细胞周期进程和诱导细胞凋亡的能力。这在癌症研究和新治疗剂的开发中尤为相关 (Misra 等,2003)。

过氧化物酶体增殖物激活受体 α agonists

1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物已被确认为人过氧化物酶体增殖物激活受体 α (hPPARα) 的激动剂,构效关系研究突出了 hPPARα 激动剂活性的关键方面。这一发现对代谢紊乱及其治疗具有重要意义 (Miyachi 等,2019)。

安全和危害

While specific safety and hazard information for 1H-Pyrazolo[3,4-b]pyridin-6-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors that also interact with these purine bases.

Mode of Action

Given their structural similarity to purine bases, it’s plausible that they might interact with the same biological targets in a similar manner .

Biochemical Pathways

Given their structural similarity to purine bases, they might be involved in pathways where these bases play a crucial role .

Result of Action

1H-Pyrazolo[3,4-b]pyridin-6-ol has been shown to exhibit anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . .

生化分析

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that the compound may have anticancer activity against several tumor cell lines . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[3,4-b]pyridin-6-ol vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1,7-dihydropyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFSKUQFHBPJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511326 | |

| Record name | 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-61-2 | |

| Record name | 1,7-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61514-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

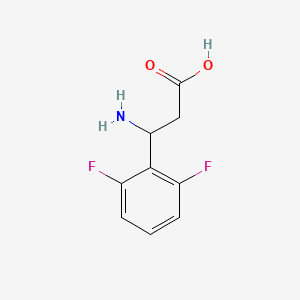

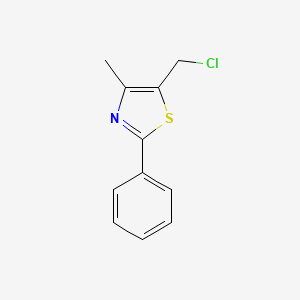

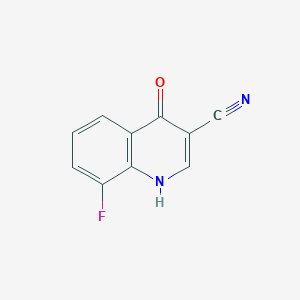

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B3054612.png)